[3,4'-Bipyridine]-5-carbonitrile
Overview
Description
[3,4’-Bipyridine]-5-carbonitrile is a heterocyclic organic compound composed of two pyridine rings connected at the 3 and 4 positions, with a cyano group (-CN) attached to the 5 position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 3-bromopyridine and 4-cyanopyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of [3,4’-Bipyridine]-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine rings, using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
[3,4’-Bipyridine]-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds .
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group and the bipyridine structure play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
Uniqueness
[3,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group at the 5 position, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
5-pyridin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWYORPNLOIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560008 | |
Record name | [3,4'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-20-1 | |
Record name | [3,4'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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